molecular formula C26H20N2O5 B3483667 N-(2-hydroxyphenyl)-3-(4-{[(2-hydroxyphenyl)amino]carbonyl}phenoxy)benzamide

N-(2-hydroxyphenyl)-3-(4-{[(2-hydroxyphenyl)amino]carbonyl}phenoxy)benzamide

Cat. No. B3483667
M. Wt: 440.4 g/mol
InChI Key: ARMUMDQSBHKWPS-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as pharmaceuticals .


Molecular Structure Analysis

The compound contains multiple functional groups, including two hydroxyphenyl groups, an amide group, and a phenoxy group. These groups can participate in various chemical reactions and may influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzamides and their derivatives can undergo a variety of reactions. For example, they can react with 2,4-dinitrophenylhydrazine to test for the presence of the carbon-oxygen double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyphenyl groups could make the compound more polar and could influence its solubility .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

Research into benzamides and their derivatives is ongoing, with potential applications in medicine, materials science, and other fields . Further studies could explore the synthesis, properties, and potential applications of this specific compound.

properties

IUPAC Name

N-(2-hydroxyphenyl)-3-[4-[(2-hydroxyphenyl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O5/c29-23-10-3-1-8-21(23)27-25(31)17-12-14-19(15-13-17)33-20-7-5-6-18(16-20)26(32)28-22-9-2-4-11-24(22)30/h1-16,29-30H,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMUMDQSBHKWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3)C(=O)NC4=CC=CC=C4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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